molecular formula C12H14N2 B13070370 Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine

Cat. No.: B13070370
M. Wt: 186.25 g/mol
InChI Key: BOUVXQUNQULIKV-UHFFFAOYSA-N
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Description

Methyl(([3-(1H-pyrrol-1-yl)phenyl]methyl))amine is a secondary amine characterized by a benzyl group substituted at the meta position (3rd carbon) with a 1H-pyrrole ring. The structure comprises a methylamine group (-NHCH₃) attached to a benzyl backbone (C₆H₄-CH₂), where the phenyl ring is further functionalized with a pyrrole moiety (C₄H₄N) at the 3-position.

Below, we analyze its structural and functional distinctions from similar compounds.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-1-(3-pyrrol-1-ylphenyl)methanamine

InChI

InChI=1S/C12H14N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,13H,10H2,1H3

InChI Key

BOUVXQUNQULIKV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method includes the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under appropriate conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., chloroacetone) to form secondary amines. This reaction proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents like DMF, yielding products such as 1,4-bis[(2-oxopropyl)amino]benzene derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides. For instance, reactions with CDI-activated carboxylic acids produce stable carboxamide derivatives .

Key Example :

SubstrateReagent/ConditionsProductYieldSource
ChloroacetoneNaHCO<sub>3</sub>, DMFBis-alkylated benzamide derivative85%

Oxidation and Redox Reactions

The pyrrole ring and amine group participate in oxidative transformations:

  • Oxidation to Nitriles : Under strong oxidants (e.g., KMnO<sub>4</sub>), the amine oxidizes to a nitrile group.

  • Electron Transfer Reactions : Reacts with flavin analogs (e.g., Fl<sup>+</sup>) via single-electron transfer (SET), forming radical intermediates that auto-oxidize to pyrrolinium ions .

Mechanistic Pathway :

  • SET generates a radical cation (Methyl(([3-(1H-pyrrol-1-yl)phenyl]methyl))amine<sup>- +</sup>) .

  • Deprotonation forms a neutral radical, which reacts with O<sub>2</sub> to yield oxidized products (e.g., dihydropyrrolium ions) .

Reductive Amination

The compound undergoes reductive amination with carbonyl compounds:

  • Formation of Secondary Amines : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C to produce substituted amines .

Example Reaction :

RCHO+Methyl 3 1H pyrrol 1 yl phenyl methyl amineNaBH4RCH2NH CH2Ar \text{RCHO}+\text{Methyl 3 1H pyrrol 1 yl phenyl methyl amine}\xrightarrow{\text{NaBH}_4}\text{RCH}_2\text{NH CH}_2\text{Ar }

Yield: 63–99% for aryl-substituted aldehydes .

Cyclization and Heterocycle Formation

The pyrrole ring enables cyclization reactions:

  • Pyrroloindolone Synthesis : Intramolecular dehydrative cyclization with active methylene compounds (e.g., malononitrile) forms fused heterocycles like pyrrolo[1,2-a]indol-9-ones .

  • Bispyrrole Derivatives : Reacts with ylidene-malononitriles to generate polysubstituted bispyrroles via Michael addition and cyclization .

Key Cyclization Pathway :

  • Condensation with malononitrile forms an α,β-unsaturated intermediate.

  • Cyclization via NH addition to the nitrile group yields tetracyclic products .

Biological Interactions

The compound exhibits bioactivity through receptor interactions:

  • Enzyme Inhibition : Binds to monoamine oxidase (MAO) via hydrogen bonding and π-π stacking, inhibiting flavin-dependent oxidation .

  • Anticancer Activity : Derivatives show dual inhibition of carbonic anhydrase and Wnt/β-catenin pathways, suppressing tumor growth .

Structural Basis :

  • The pyrrole nitrogen participates in H-bonding with enzyme active sites .

  • The benzylamine group enhances lipophilicity, improving membrane permeability.

Thermal and Solvent Effects

Reaction outcomes vary with conditions:

  • Solvent Dependency : Polar solvents (e.g., ethanol) favor nucleophilic substitutions, while nonpolar solvents stabilize radical intermediates .

  • Temperature Sensitivity : Oxidation reactions require controlled heating (50–80°C) to avoid side products.

Comparative Reactivity

Reaction TypeReactivity TrendKey Influencing Factor
Nucleophilic SubstitutionHigher with electron-deficient aryl groupsSubstituent electronic effects
OxidationFaster in aerobic conditionsO<sub>2</sub> concentration
Reductive AminationEnhanced with NaBH<sub>4</sub> vs. H<sub>2</sub>/Pd-CReducing agent strength

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research indicates that derivatives of methyl([3-(1H-pyrrol-1-YL)phenyl]methyl)amine exhibit selective serotonin reuptake inhibition, suggesting potential use as antidepressants. A study synthesized various compounds based on this structure and evaluated their efficacy as serotonin transporter (SERT) inhibitors, demonstrating promising antidepressant-like activity in vitro .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In a study focusing on neurodegenerative diseases, it was found that certain derivatives could protect neuronal cells from oxidative stress, enhancing cell survival rates in laboratory settings .

Material Science

Polymer Development
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine serves as a building block for synthesizing novel polymers. These polymers have applications in coatings and adhesives due to their improved mechanical properties and thermal stability. The compound's structure allows for the formation of cross-linked networks that enhance the durability of materials .

Nanotechnology Applications
In nanotechnology, the compound is utilized to create nanoparticles for drug delivery systems. The functional groups present in this compound facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeted delivery to specific tissues .

Cosmetic Industry

Formulation of Cosmetic Products
The compound is explored in cosmetic formulations for its moisturizing and skin-conditioning properties. Studies have shown that incorporating this compound into creams and lotions enhances skin hydration and improves texture, making it a valuable ingredient in personal care products .

Data Tables

Application Area Details References
Medicinal ChemistrySERT inhibitors with potential antidepressant effects
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Material ScienceUsed in polymer synthesis for coatings and adhesives
NanotechnologyForms nanoparticles for drug delivery systems
Cosmetic IndustryEnhances moisturizing properties in skin care formulations

Case Studies

  • Case Study 1: Antidepressant Research
    In a controlled laboratory setting, researchers synthesized multiple derivatives of this compound and tested their inhibitory effects on SERT. Results indicated several compounds showed higher affinity than existing antidepressants, warranting further clinical investigation.
  • Case Study 2: Polymer Applications
    A team developed a new polymer using this compound as a monomer. The resulting material exhibited superior mechanical strength compared to traditional polymers, indicating its potential use in high-performance coatings.

Mechanism of Action

The mechanism of action of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

Key Compounds :

  • Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine (Target): Benzyl backbone with 3-pyrrole substitution.
  • Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (): Replaces pyrrole with a 1,2,3-triazole ring.
  • 1-(3-(1H-Pyrrol-1-yl)thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 19, ): Pyrrole attached to a thiophene ring instead of benzene.

Analysis :

  • The triazole in introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the pyrrole in the target compound. This may improve solubility but reduce lipophilicity .
  • The thiophene-pyrrole hybrid in replaces the benzyl group with a thiophene backbone, altering electronic properties.

Backbone Modifications

Key Compounds :

  • Methyl[3-(1H-pyrrol-1-yl)propyl]amine (): Aliphatic propyl chain instead of benzyl.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyrazole ring with cyclopropyl and pyridine substituents.

Analysis :

  • The propyl chain in reduces aromaticity, likely increasing conformational flexibility and decreasing melting points compared to the rigid benzyl backbone of the target compound .
  • The pyrazole-pyridine system in introduces a bicyclic structure, which may enhance metabolic stability but complicate synthesis due to steric hindrance .

Amine Substituent Differences

Key Compounds :

  • N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (Compound 20, ): Bulky thiazole and pyridine substituents.
  • This compound (Target): Simple methylamine group.

Analysis :

  • The methylamine in the target compound offers minimal steric hindrance, favoring applications requiring small-molecule interactions.

Data Table: Structural and Functional Comparisons

Compound Name (Reference) Backbone Heterocycle Amine Substituent Key Distinctions
Target Compound Benzyl Pyrrole (3-pos) Methylamine Reference for comparisons
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine Benzyl 1,2,3-Triazole Dimethylamine Higher polarity, enhanced H-bonding
1-(3-Pyrrol-1-yl-thiophen-2-yl)-N-(4-Cl-benzyl)methanamine Thiophene Pyrrole 4-Cl-benzyl, pyridylmethyl Sulfur-mediated electronic effects
Methyl[3-(pyrrol-1-yl)propyl]amine Propyl Pyrrole Methylamine Increased flexibility, lower Tm
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridine Cyclopropyl Bicyclic structure, metabolic stability

Biological Activity

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring attached to a phenyl group, which is known to influence its biological activity. The presence of the methyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

CompoundMIC (µg/mL)Target Organism
This compound3.12Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2.0Escherichia coli

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 15 µM after 48 hours of treatment, significantly reducing cell viability compared to untreated controls .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. This compound has shown promise in modulating inflammatory responses.

CompoundIC50 (µM)Inflammatory Mediator
This compound12.92Nitric oxide production
Control (L-N6-(1-iminoethyl)lysine)3.10Nitric oxide production

In murine BV-2 microglial cells activated by lipopolysaccharide (LPS), this compound significantly inhibited nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-alpha .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Serotonin Transporter Inhibition : Similar compounds have been shown to inhibit serotonin uptake, suggesting potential antidepressant properties .
  • Enzyme Interaction : The pyrrole moiety can interact with various enzymes, modulating their activity and influencing cellular signaling pathways .

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